molecular formula C6H15ClN4O2S2 B11725743 (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride

(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride

Cat. No.: B11725743
M. Wt: 274.8 g/mol
InChI Key: ZFDQXMVQQXDOAY-MMALYQPHSA-N
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Description

(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a disulfide bond, which is significant in many biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride typically involves the formation of the disulfide bond between two cysteine derivatives. The reaction conditions often include mild oxidizing agents to facilitate the formation of the disulfide linkage without causing over-oxidation or degradation of the amino acids involved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and the formation of disulfide bonds, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction of the disulfide bond can yield the corresponding thiol compounds.

    Substitution: The amino groups in the compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents under controlled pH conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Alkylated amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of disulfide bond formation and stability.

Biology

In biological research, this compound is used to study protein folding and stability. The disulfide bond is crucial in maintaining the three-dimensional structure of proteins, and this compound serves as a model for such studies.

Medicine

In medicine, the compound has potential applications in drug design and development. Its ability to form stable disulfide bonds makes it a candidate for developing drugs that target specific proteins or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require stable disulfide bonds.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride involves the formation and breaking of disulfide bonds. These bonds play a critical role in the structural integrity of proteins and other biomolecules. The compound can interact with various molecular targets, including enzymes and receptors, through its disulfide bond, influencing their activity and function.

Properties

Molecular Formula

C6H15ClN4O2S2

Molecular Weight

274.8 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;hydrochloride

InChI

InChI=1S/C6H14N4O2S2.ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);1H/t3-,4-;/m0./s1

InChI Key

ZFDQXMVQQXDOAY-MMALYQPHSA-N

Isomeric SMILES

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl

Canonical SMILES

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl

Origin of Product

United States

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